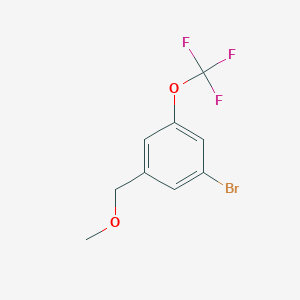

1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

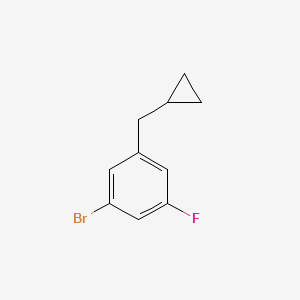

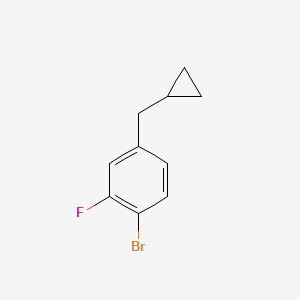

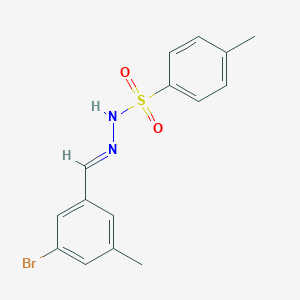

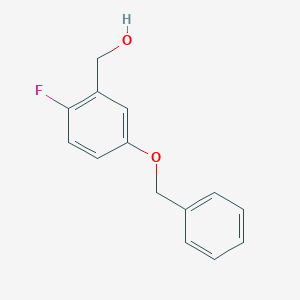

“1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene” is an organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms. Attached to this benzene ring are a bromo group (Br), a methoxymethyl group (CH2OCH3), and a trifluoromethoxy group (OCF3). Each of these groups gives the compound unique properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The bromo, methoxymethyl, and trifluoromethoxy groups would then be added in separate reactions. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The bromo, methoxymethyl, and trifluoromethoxy groups could be arranged in various ways, leading to different isomers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromo group is a good leaving group, so it could be replaced by other groups in a substitution reaction. The methoxymethyl and trifluoromethoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromo, methoxymethyl, and trifluoromethoxy groups would likely make the compound more polar and increase its boiling point compared to benzene .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), though not directly 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene, illustrate the versatility of benzene derivatives in supramolecular chemistry. BTAs have been utilized for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property has been exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the adaptable nature of benzene derivatives in creating multipurpose building blocks for advanced materials (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Biomedical Applications

In the realm of medicinal chemistry, triazine and its derivatives, related by their aromatic nature to the compound , have been synthesized and evaluated across a spectrum of biological activities. Triazine analogs, exhibiting antibacterial, antifungal, anticancer, antiviral, and antimalarial properties, underscore the potential of aromatic compounds in drug development. Such research underscores the significance of aromatic compounds, including potentially this compound, in creating new pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Materials Science and Environmental Applications

The synthesis and application of novel brominated flame retardants, including brominated benzene derivatives, highlight the importance of such compounds in materials science. These substances, utilized in consumer goods for their flame-retardant properties, indicate the utility of brominated aromatic compounds in enhancing material safety. The study also emphasizes the need for research on the environmental fate and toxicity of these compounds, relevant to understanding and mitigating the impacts of this compound if used similarly (Zuiderveen, Slootweg, & de Boer, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTZJEFTXKOHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.